molecular formula C8H7FO B1338697 (S)-(4-Fluorophenyl)oxirane CAS No. 134356-74-4

(S)-(4-Fluorophenyl)oxirane

Cat. No.: B1338697
CAS No.: 134356-74-4
M. Wt: 138.14 g/mol
InChI Key: ICVNPQMUUHPPOK-MRVPVSSYSA-N
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Description

(S)-(4-Fluorophenyl)oxirane is a chiral epoxide compound characterized by a three-membered ring structure containing an oxygen atom and a fluorophenyl group

Mechanism of Action

The mechanism of action for oxiranes often involves the ring-opening reaction. For instance, in the amine-catalyzed reaction of oxiranes with carboxylic acids, the carbocation generation via the ring-opening reaction of the oxirane-derived oxonium ion is indispensable for the crossover reaction from oxirane to the vinyl ether .

Future Directions

Oxiranes have been increasingly exploited in various fields, including the synthesis of advanced polymeric materials and as structural components of U.S. Food and Drug Administration (FDA) approved pharmaceuticals . Future research may focus on developing new methodologies for oxirane synthesis and incorporation, as well as utilizing the reactivity of oxiranes in the synthesis of complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(4-Fluorophenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peroxycarboxylic acids. For instance, the reaction of (S)-4-fluorostyrene with a peroxycarboxylic acid such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions can yield this compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic oxidation of alkenes using air or oxygen in the presence of a suitable catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Comparison with Similar Compounds

(S)-(4-Fluorophenyl)oxirane can be compared with other epoxides such as ethylene oxide and propylene oxide. . Similar compounds include:

Properties

IUPAC Name

(2S)-2-(4-fluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVNPQMUUHPPOK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459340
Record name (S)-(4-Fluorophenyl)oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134356-74-4, 134356-73-3
Record name (2S)-2-(4-Fluorophenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134356-74-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(4-Fluorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(4-Fluorophenyl)oxirane
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Record name (S)-(4-Fluorophenyl)oxirane
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Synthesis routes and methods

Procedure details

1.0 g of 2-Chloro-4′-fluoroacetophenone was dissolved in 5 ml of tetrahydrofuran, and 0.16 g of (S)-5,5-diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine and 1M borane-tetrahydrofuran complex 7.0 ml of tetrahydrofuran solution were added with ice-cooling, followed by stirring for 10 minutes. Then, to the reaction solution was added 2 ml of 4M aqueous sodium hydroxide solution, followed by stirring at room temperature for 4 hours. The reaction solution was concentrated under reduced pressure, and the residue was dissolved in ether and washed with a saturated aqueous sodium bicarbonate solution and a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate. After removal of the drying agent by filtration, the filtrate was concentrated under reduced pressure. The residue was purified by a silica gel column chromatography (Wako-gel C200, hexane:ethyl acetate=10:1) to give an optically active 2-(4-fluorophenyl)oxirane (0.85 g) as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

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